molecular formula C15H18N2O4 B1424471 Methyl 1-Boc-6-amino-indole-2-carboxylate CAS No. 1049677-82-8

Methyl 1-Boc-6-amino-indole-2-carboxylate

Cat. No.: B1424471
CAS No.: 1049677-82-8
M. Wt: 290.31 g/mol
InChI Key: NKGLAIWBDIJLNH-UHFFFAOYSA-N
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Description

Methyl 1-Boc-6-amino-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Methyl 1-Boc-6-amino-indole-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for “Methyl 1-Boc-6-amino-indole-2-carboxylate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Mechanism of Action

Target of Action

Methyl 1-Boc-6-amino-indole-2-carboxylate, also known as 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate, is a compound that has been studied for its potential biological activity . . Indole derivatives, in general, have been found to interact with a variety of targets, including enzymes, receptors, and other proteins, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . These pathways can include those involved in cell signaling, metabolism, and other cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature . These factors can affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include Boc anhydride, methyl chloroformate, and various amines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGLAIWBDIJLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Boc-6-amino-indole-2-carboxylate
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